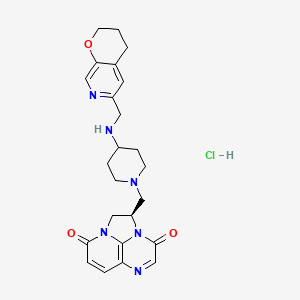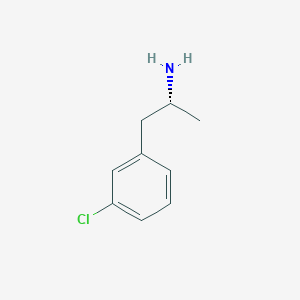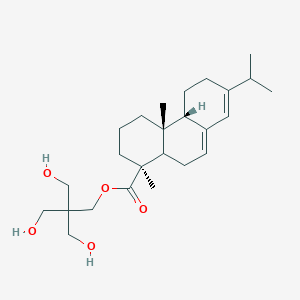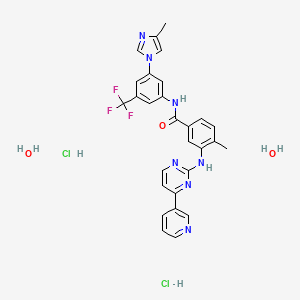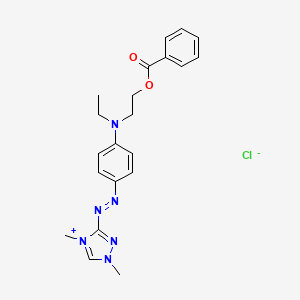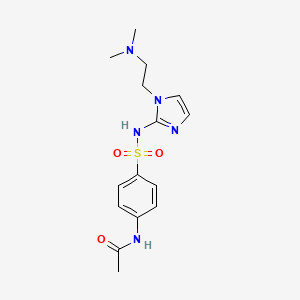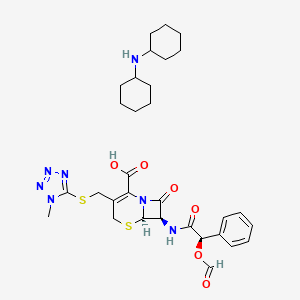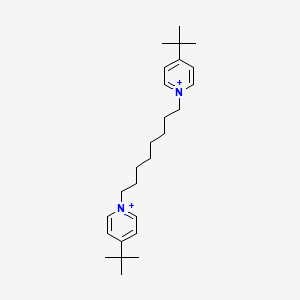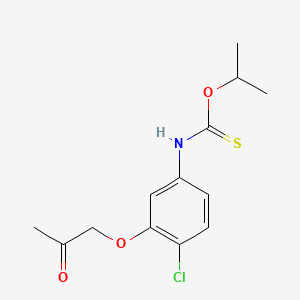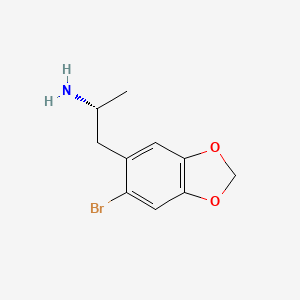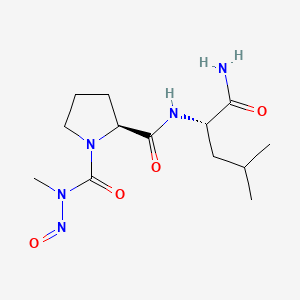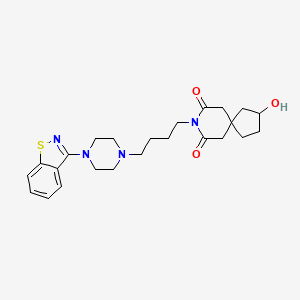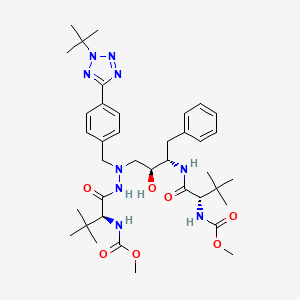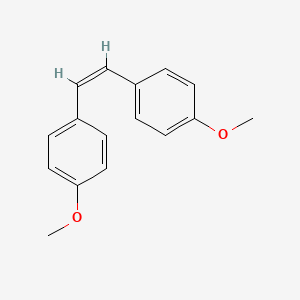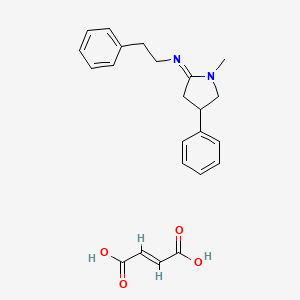
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a phenylethyl group
Métodos De Preparación
The synthesis of 1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate typically involves multi-step organic reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, with the synthesis and reaction conditions varying based on the desired stereochemistry and functional groups . Industrial production methods may involve the use of catalytic hydrogenation, condensation reactions, and purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phenylethylamines: Compounds with a phenylethyl group that have diverse pharmacological effects.
Phenylpyrrolidines: These compounds combine the phenyl and pyrrolidine structures, leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Propiedades
Número CAS |
94221-63-3 |
|---|---|
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-methyl-4-phenyl-N-(2-phenylethyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C19H22N2.C4H4O4/c1-21-15-18(17-10-6-3-7-11-17)14-19(21)20-13-12-16-8-4-2-5-9-16;5-3(6)1-2-4(7)8/h2-11,18H,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
RFBVVWJHUCXDGD-WLHGVMLRSA-N |
SMILES isomérico |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


